3-Amino-5-hydroxy-4,4-dimethylpentanoic acid
Description
3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (C₇H₁₅NO₃) is a branched β-amino acid derivative characterized by a pentanoic acid backbone with amino (-NH₂) and hydroxyl (-OH) groups at positions 3 and 5, respectively, and two methyl groups at position 2. Its molecular weight is 161.201 g/mol, and it lacks defined stereocenters (0 of 1 stereocenters specified) . This compound’s unique functionalization distinguishes it from related β-amino acids, making it relevant in peptide synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-amino-5-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-7(2,4-9)5(8)3-6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11) |
InChI Key |
KPEQQOVUETZMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid typically involves multi-step organic reactions. One common method involves the alkylation of a suitable precursor, followed by the introduction of the amino and hydroxyl groups through subsequent reactions. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-hydroxy-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Scientific Research Applications
3-Amino-5-hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. This can lead to changes in metabolic pathways and biological processes, making it a compound of interest in pharmacological research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 3-amino-5-hydroxy-4,4-dimethylpentanoic acid and its analogues:
Key Observations :
- Hydroxylation Impact: The hydroxyl group at position 5 in the target compound likely increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogues like 3-amino-4,4-dimethylpentanoic acid .
- Branching and Chain Length: The (R)-3-amino-4,4-dimethylhexanoic acid (hexanoic backbone) maintains bioactivity in influenza PB2 inhibitors, whereas shortening the chain (e.g., 4-methylpentanoic acid) reduces potency by 20-fold .
- Positional Isomerism: Moving the amino group from position 3 (target compound) to position 2 (e.g., 2-amino-4,4-dimethylpentanoic acid) alters peptide backbone interactions. In D-box peptides, position 2 analogues enhance binding affinity to Cdc20 by >6-fold .
Physicochemical Properties
- Melting Points: The hydrate form of 3-amino-4,4-dimethylpentanoic acid exhibits a high melting point (223–225°C) due to crystalline hydrate stability .
- Solubility: Hydroxylation may improve aqueous solubility, as seen in , where esterification of non-hydroxylated analogues (e.g., 3-amino-4,4-dimethylpentanoic acid) was required to enhance solubility in MTHP solvent .
Biological Activity
3-Amino-5-hydroxy-4,4-dimethylpentanoic acid (commonly referred to as a derivative of pentanoic acid) is an organic compound with the molecular formula C7H15NO3. Its structure includes an amino group, a hydroxyl group, and two methyl groups attached to a pentanoic acid backbone. This unique configuration suggests potential biological activities that merit exploration in various scientific fields, including pharmacology and biochemistry.
The compound’s biological activity can be attributed to its ability to interact with various molecular targets. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and ionic interactions with enzymes and receptors, which may modulate their activity. This modulation can lead to alterations in metabolic pathways and biological processes, making it a compound of interest in pharmacological research.
Key Reactions
This compound can undergo several chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The amino group can be reduced to yield primary amines.
- Substitution : The amino and hydroxyl groups may participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Biological Activity
Research into the biological activities of this compound indicates potential roles in metabolic pathways and enzyme interactions. Below are some highlighted findings:
Neuroprotective Properties
Studies suggest that compounds similar to this compound may exhibit neuroprotective effects by modulating glutamate receptors. For instance, research has shown that certain derivatives can attenuate excitotoxicity induced by glutamate through mechanisms involving glycogen synthase kinase 3 beta (GSK3β) inhibition and activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway .
Potential Therapeutic Applications
The compound is being investigated for its therapeutic potential in conditions such as epilepsy and neurodegenerative diseases. Its interaction with neurotransmitter systems suggests it could play a role in developing treatments aimed at regulating excitatory neurotransmission.
Case Studies
Several case studies have highlighted the biological significance of compounds related to this compound:
- Neuroprotection Against Excitotoxicity : A study demonstrated that similar compounds could significantly reduce caspase-3 cleavage in neuronal cultures exposed to glutamate, indicating a protective effect against apoptosis .
- Regulation of Metabolic Pathways : Research has indicated that these compounds might influence metabolic pathways through their interactions with key enzymes involved in energy metabolism.
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling protocols for 3-Amino-5-hydroxy-4,4-dimethylpentanoic acid to ensure stability in laboratory settings?
- Methodological Answer: The compound should be stored in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation. Hydrated forms (e.g., 3-Amino-4,4-dimethylpentanoic acid hydrate) require desiccants to avoid deliquescence. Use sealed amber vials to minimize light exposure. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritation .
Q. Which analytical techniques are most effective for characterizing the purity and stereochemical configuration of this compound?
- Methodological Answer:
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) resolves enantiomers using a hexane/isopropanol mobile phase.
- NMR Spectroscopy (1H/13C) identifies methyl group environments (δ 1.0–1.5 ppm for geminal dimethyl groups) and hydroxyl/amine protons.
- X-ray Crystallography (via the Cambridge Structural Database) confirms stereochemistry by comparing unit cell parameters with analogs like (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride .
Q. What are the common synthetic methodologies for producing enantiomerically pure this compound, and how are protecting groups employed in its synthesis?
- Methodological Answer:
- Asymmetric Catalysis : Use (R)- or (S)-BINAP ligands with palladium catalysts to control stereochemistry at the α-carbon.
- Protecting Groups : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether, while the amine is masked with a Boc group. Sequential deprotection (TBAF for TBS, HCl/dioxane for Boc) yields the free amino acid.
- Resolution : Diastereomeric salt formation with chiral auxiliaries (e.g., L-tartaric acid) separates enantiomers .
Advanced Research Questions
Q. How can researchers design in vivo experiments to evaluate the synaptic plasticity effects of this compound derivatives, such as NV-5138, in chronic stress models?
- Methodological Answer:
- Animal Models : Use male C57BL/6 mice subjected to 4-week chronic unpredictable stress (CUS). Administer 30–100 mg/kg NV-5138 orally.
- Synaptic Analysis : Quantify dendritic spine density in the medial prefrontal cortex (mPFC) via Golgi-Cox staining and electron microscopy.
- Behavioral Assays : Assess anhedonia using sucrose preference and despair via the forced swim test. Reference baseline data from Sengupta et al. (2019) .
Q. What strategies are employed to resolve discrepancies between in vitro enzyme activation data and in vivo pharmacokinetic profiles for mTORC1 activators like this compound?
- Methodological Answer:
- Compartmental PK/PD Modeling : Fit plasma and cerebrospinal fluid (CSF) concentration-time data to a two-compartment model with first-order absorption.
- Biomarker Correlation : Measure mTORC1 activity via CSF levels of orotic acid and N-acetylmethionine. Adjust for blood-brain barrier (BBB) permeability using logP values (target: 1.5–2.5).
- Dose Optimization : Conduct ascending-dose trials (400–3000 mg) to identify saturation points in target engagement .
Q. How does the stereochemistry of this compound influence its binding affinity to mTORC1, and what computational methods validate these interactions?
- Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model the (S)-enantiomer’s interaction with mTORC1’s FKBP12-rapamycin binding (FRB) domain. Compare with (R)-enantiomer binding energies.
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns; analyze hydrogen bonds with Tyr2105 and Lys2097.
- Mutagenesis Studies : Validate predictions by expressing FRB domain mutants (e.g., Tyr2105Ala) in HEK293T cells and measuring IC50 shifts .
Q. In pharmacokinetic studies, how do researchers model the blood-brain barrier penetration of this compound derivatives to correlate plasma and CSF concentrations?
- Methodological Answer:
- Population PK Modeling : Use NONMEM to estimate parameters (CL/F, Vd/F) from sparse plasma and CSF samples.
- BBB Permeability Assays : Measure unbound fraction (fu) via equilibrium dialysis and apply the logBB ratio (log[CSF/plasma]).
- Covariate Analysis : Adjust for albumin binding and efflux transporters (e.g., P-gp) using in vitro MDCK-MDR1 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
